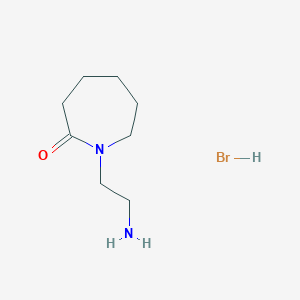

1-(2-Aminoethyl)azepan-2-one hydrobromide

CAS No.:

Cat. No.: VC17441084

Molecular Formula: C8H17BrN2O

Molecular Weight: 237.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17BrN2O |

|---|---|

| Molecular Weight | 237.14 g/mol |

| IUPAC Name | 1-(2-aminoethyl)azepan-2-one;hydrobromide |

| Standard InChI | InChI=1S/C8H16N2O.BrH/c9-5-7-10-6-3-1-2-4-8(10)11;/h1-7,9H2;1H |

| Standard InChI Key | IDFIEAOODDATLZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(=O)N(CC1)CCN.Br |

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Basic Properties

1-(2-Aminoethyl)azepan-2-one hydrobromide (CAS: 1209789-56-9) is a hydrobromide salt derived from the seven-membered lactam 1-(2-aminoethyl)azepan-2-one. The parent compound consists of an azepan-2-one (a seven-membered cyclic amide) substituted with a 2-aminoethyl group at the nitrogen position . The hydrobromide salt forms via protonation of the primary amine group by hydrobromic acid, enhancing its stability and solubility in polar solvents .

A critical distinction exists between this compound and the structurally similar 1-(2-aminoethyl)piperidin-2-one hydrobromide (CAS: 1185303-09-6), which features a six-membered piperidin-2-one ring . This difference in ring size impacts physicochemical properties such as molecular geometry, dipole moment, and intermolecular interactions.

Table 1: Comparative Structural Features

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for 1-(2-aminoethyl)azepan-2-one hydrobromide remains unpublished, computational models predict characteristic signals. For instance:

-

¹H NMR: A singlet for the lactam carbonyl proton (δ ~7.5 ppm) and multiplet patterns for the azepane ring protons (δ 1.5–3.0 ppm) .

-

IR: Strong absorption bands near 1650 cm⁻¹ (amide C=O stretch) and 2500–3000 cm⁻¹ (ammonium N-H stretch) .

The compound’s 3D conformation, as modeled in PubChem, shows a chair-like azepane ring with the 2-aminoethyl group adopting an equatorial orientation to minimize steric strain .

Synthesis and Manufacturing

Synthetic Routes

-

Lactam Formation: Cyclization of ε-aminocaproic acid derivatives to form azepan-2-one .

-

Salt Formation: Treatment of the free base with aqueous hydrobromic acid under controlled pH conditions .

A related patent (US8697876B2) describes the use of hydrobromic acid in synthesizing piperidine-based hydrobromide salts, suggesting potential parallels in reaction conditions (e.g., stoichiometric HBr in ethanol at 0–5°C) .

Industrial Production Status

CymitQuimica lists this compound as discontinued, with no active manufacturing batches as of 2019 . The discontinuation likely reflects challenges in:

-

Scalability: Multi-step synthesis with low yields at scale.

-

Regulatory Hurdles: Lack of safety data sheets (SDS) and toxicity profiles .

Physicochemical and Pharmacological Profile

Solubility and Stability

The hydrobromide salt exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents (e.g., DMSO, DMFA) . Stability studies are absent, but analogous lactam salts typically degrade via hydrolysis under alkaline conditions (pH >9) .

Biological Activity

-

Anticonvulsant Effects: Piperidinone derivatives modulate GABAergic signaling .

-

Receptor Agonism: Pyridinoylpiperidine analogs act as 5-HT1F agonists for migraine treatment .

Research Implications and Future Directions

Knowledge Gaps

-

Synthetic Optimization: Need for scalable, high-yield routes.

-

ADME/Tox Studies: Absence of pharmacokinetic and safety data.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume